Cas no 170621-85-9 ((4-Chloro-3-methoxypyridin-2-yl)methanol)
(4-Chloro-3-methoxypyridin-2-yl)methanol Chemical and Physical Properties
Names and Identifiers
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- (4-Chloro-3-methoxypyridin-2-yl)methanol
- A882008
- DB-235103
- VGA62185
- A1-02035
- TS-02391
- SB84731
- SCHEMBL3170691
- 4-Chloro-2-hydroxymethyl-3-methoxypyridine
- 170621-85-9
- MFCD18256271
- ISRRJUHDGVMYLE-UHFFFAOYSA-N
- EN300-263078
- AKOS026675751
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- MDL: MFCD18256271
- Inchi: 1S/C7H8ClNO2/c1-11-7-5(8)2-3-9-6(7)4-10/h2-3,10H,4H2,1H3
- InChI Key: ISRRJUHDGVMYLE-UHFFFAOYSA-N
- SMILES: ClC1C=CN=C(CO)C=1OC
Computed Properties
- Exact Mass: 173.0243562g/mol
- Monoisotopic Mass: 173.0243562g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 11
- Rotatable Bond Count: 2
- Complexity: 123
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.6
- Topological Polar Surface Area: 42.4Ų
(4-Chloro-3-methoxypyridin-2-yl)methanol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Matrix Scientific | 084216-1g |
(4-Chloro-3-methoxypyridin-2-yl)methanol, 97% |
170621-85-9 | 97% | 1g |
$617.00 | 2023-09-08 | |
| Chemenu | CM336703-1g |
(4-chloro-3-methoxypyridin-2-yl)methanol |
170621-85-9 | 95%+ | 1g |
$370 | 2022-06-12 | |
| abcr | AB540811-1 g |
(4-Chloro-3-methoxypyridin-2-yl)methanol; . |
170621-85-9 | 1g |
€368.80 | 2022-08-31 | ||
| Enamine | EN300-263078-0.05g |
(4-chloro-3-methoxypyridin-2-yl)methanol |
170621-85-9 | 95% | 0.05g |
$49.0 | 2024-06-18 | |
| Enamine | EN300-263078-0.1g |
(4-chloro-3-methoxypyridin-2-yl)methanol |
170621-85-9 | 95% | 0.1g |
$73.0 | 2024-06-18 | |
| Enamine | EN300-263078-0.25g |
(4-chloro-3-methoxypyridin-2-yl)methanol |
170621-85-9 | 95% | 0.25g |
$104.0 | 2024-06-18 | |
| Enamine | EN300-263078-0.5g |
(4-chloro-3-methoxypyridin-2-yl)methanol |
170621-85-9 | 95% | 0.5g |
$165.0 | 2024-06-18 | |
| Enamine | EN300-263078-1.0g |
(4-chloro-3-methoxypyridin-2-yl)methanol |
170621-85-9 | 95% | 1.0g |
$211.0 | 2024-06-18 | |
| Enamine | EN300-263078-2.5g |
(4-chloro-3-methoxypyridin-2-yl)methanol |
170621-85-9 | 95% | 2.5g |
$433.0 | 2024-06-18 | |
| Enamine | EN300-263078-5.0g |
(4-chloro-3-methoxypyridin-2-yl)methanol |
170621-85-9 | 95% | 5.0g |
$843.0 | 2024-06-18 |
(4-Chloro-3-methoxypyridin-2-yl)methanol Suppliers
(4-Chloro-3-methoxypyridin-2-yl)methanol Related Literature
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Olga Guselnikova,Gérard Audran,Jean-Patrick Joly,Andrii Trelin,Evgeny V. Tretyakov,Vaclav Svorcik,Oleksiy Lyutakov,Sylvain R. A. Marque Chem. Sci., 2021,12, 4154-4161
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Bo Wei,Zhenyu Liu,Chen Xie,Shu Yang,Wentao Tang,Aiwei Gu,Wing-Tak Wong,Ka-Leung Wong J. Mater. Chem. C, 2015,3, 12322-12327
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Jonas Kind,Lukas Kaltschnee,Martin Leyendecker,Christina M. Thiele Chem. Commun., 2016,52, 12506-12509
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Gloria Belén Ramírez-Rodríguez,José Manuel Delgado-López,Jaime Gómez-Morales CrystEngComm, 2013,15, 2206-2212
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Saeideh Mirfakhraei,Malak Hekmati,Fereshteh Hosseini Eshbala,Hojat Veisi New J. Chem., 2018,42, 1757-1761
Additional information on (4-Chloro-3-methoxypyridin-2-yl)methanol
Introduction to (4-Chloro-3-methoxypyridin-2-yl)methanol (CAS No. 170621-85-9)
(4-Chloro-3-methoxypyridin-2-yl)methanol, with the CAS number 170621-85-9, is a significant compound in the realm of pharmaceutical and chemical research. This pyridine derivative has garnered attention due to its versatile applications in medicinal chemistry and synthetic organic chemistry. The compound's unique structural features, including a chloro and methoxy substituent on a pyridine ring, make it a valuable intermediate in the synthesis of various bioactive molecules.
The< b>4-Chloro-3-methoxypyridin-2-yl)methanol molecule exhibits a distinct electronic distribution that influences its reactivity and interaction with biological targets. The presence of the chloro group at the 4-position enhances its potential as a leaving group in nucleophilic substitution reactions, while the methoxy group at the 3-position contributes to its stability and solubility characteristics. These properties make it an attractive building block for the development of novel therapeutic agents.
In recent years, there has been growing interest in exploring the pharmacological potential of pyridine derivatives. The< b>4-Chloro-3-methoxypyridin-2-yl)methanol has been studied for its role in modulating various biological pathways. For instance, it has been investigated for its interactions with enzymes and receptors involved in inflammation, pain management, and neurodegenerative diseases. Preliminary studies suggest that this compound may exhibit inhibitory effects on certain key enzymes, making it a promising candidate for further development.
The synthesis of< b>4-Chloro-3-methoxypyridin-2-yl)methanol involves multi-step organic transformations that highlight its synthetic utility. The process typically begins with the functionalization of a pyridine precursor, followed by selective chlorination and methylation to introduce the desired substituents. Advanced synthetic techniques, such as palladium-catalyzed cross-coupling reactions, have been employed to enhance yield and purity. These methodologies underscore the compound's importance in modern synthetic chemistry.
The< b>4-Chloro-3-methoxypyridin-2-yl)methanol also finds applications in material science and agrochemical research. Its structural motifs are often incorporated into ligands for metal complexes used in catalysis and sensing applications. Additionally, derivatives of this compound have shown promise as intermediates in the synthesis of pesticides and herbicides, contributing to sustainable agricultural practices.
Ongoing research continues to uncover new aspects of< b>4-Chloro-3-methoxypyridin-2-yl)methanol. Innovations in computational chemistry and high-throughput screening are being leveraged to accelerate the discovery of novel derivatives with enhanced pharmacological properties. Collaborative efforts between academic institutions and pharmaceutical companies are fostering advancements that could lead to breakthroughs in drug development.
The< b>CAS No. 170621-85-9 designation ensures standardized identification and regulatory compliance for this compound. Its inclusion in chemical databases and literature facilitates access for researchers worldwide, promoting further exploration of its potential applications. As our understanding of molecular interactions deepens, compounds like< b>4-Chloro-3-methoxypyridin-2-yl)methanol will continue to play a pivotal role in advancing scientific knowledge and innovation.
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